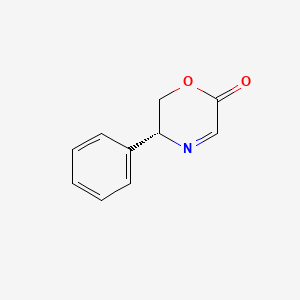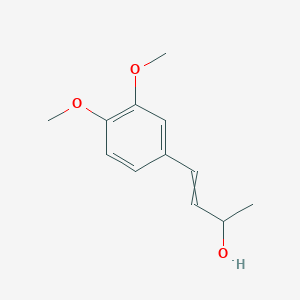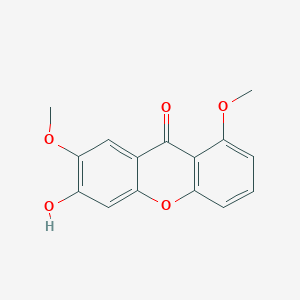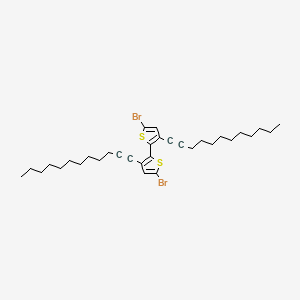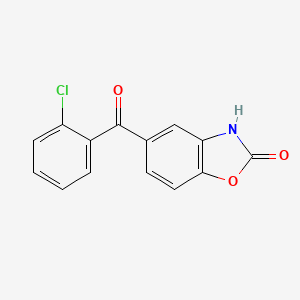
2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- is an organic compound that belongs to the class of benzoxazolones This compound is characterized by the presence of a benzoxazolone core structure with a 2-chlorobenzoyl substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- typically involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 2(3H)-benzoxazolone under specific conditions to yield the desired compound. The reaction conditions often include the use of a catalyst such as pyridine and a solvent like dichloromethane .
Industrial Production Methods: On an industrial scale, the production of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- follows similar synthetic routes but with optimizations for higher yield and cost-effectiveness. The process involves large-scale reactions with controlled temperatures and pressures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazolone oxides, while substitution reactions can produce various substituted benzoxazolones .
Scientific Research Applications
2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting microbial growth and disrupting cellular processes .
Comparison with Similar Compounds
2(3H)-Benzoxazolone: The parent compound without the chlorobenzoyl substituent.
5-(2-Bromobenzoyl)-2(3H)-Benzoxazolone: A similar compound with a bromine atom instead of chlorine.
5-(2-Methylbenzoyl)-2(3H)-Benzoxazolone: A derivative with a methyl group.
Comparison: 2(3H)-Benzoxazolone, 5-(2-chlorobenzoyl)- is unique due to the presence of the 2-chlorobenzoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
848087-41-2 |
|---|---|
Molecular Formula |
C14H8ClNO3 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
5-(2-chlorobenzoyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H8ClNO3/c15-10-4-2-1-3-9(10)13(17)8-5-6-12-11(7-8)16-14(18)19-12/h1-7H,(H,16,18) |
InChI Key |
XMYCUJKJGDXQHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)OC(=O)N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


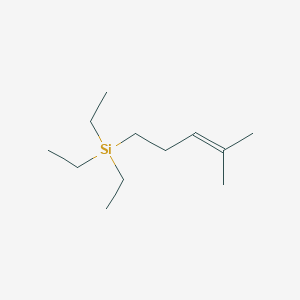
![3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12548920.png)


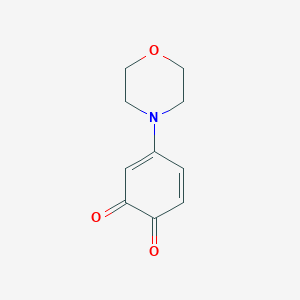
![Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B12548938.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline](/img/structure/B12548950.png)
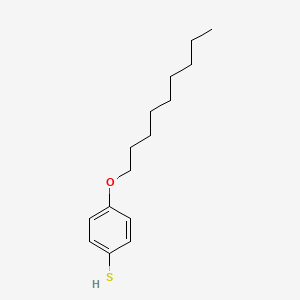

methanethione](/img/structure/B12548969.png)
